N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2640964-68-5
Cat. No.: VC11856248
Molecular Formula: C16H14N4O3
Molecular Weight: 310.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640964-68-5 |
|---|---|
| Molecular Formula | C16H14N4O3 |
| Molecular Weight | 310.31 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
| Standard InChI | InChI=1S/C16H14N4O3/c1-10-9-20-15(17-10)5-3-12(19-20)16(21)18-11-2-4-13-14(8-11)23-7-6-22-13/h2-5,8-9H,6-7H2,1H3,(H,18,21) |
| Standard InChI Key | BQSWRCLLEIIFOJ-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
| Canonical SMILES | CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Introduction
Chemical Identity and Structural Features
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is characterized by the molecular formula C₁₆H₁₄N₄O₃ and a molecular weight of 310.31 g/mol. Its IUPAC name reflects the integration of two heterocyclic systems: a 2,3-dihydro-1,4-benzodioxin ring and a 2-methylimidazo[1,2-b]pyridazine core. Key structural attributes include:
| Property | Value |
|---|---|
| CAS Number | 2640964-68-5 |
| Molecular Formula | C₁₆H₁₄N₄O₃ |
| Molecular Weight | 310.31 g/mol |
| SMILES | CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
| InChI Key | BQSWRCLLEIIFOJ-UHFFFAOYSA-N |
The compound’s structure was confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The benzodioxin moiety (C₈H₈O₂) contributes to its planar aromaticity, while the imidazopyridazine system (C₇H₆N₃) introduces nitrogen-rich heterocyclic character. The carboxamide linker (-CONH-) facilitates hydrogen bonding, a critical feature for target binding in biological systems .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves multi-step organic reactions. A representative pathway includes:
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Formation of the Imidazopyridazine Core: Cyclocondensation of 3-aminopyridazine with α-keto esters yields the 2-methylimidazo[1,2-b]pyridazine scaffold.
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Carboxamide Linkage: Coupling the carboxylic acid derivative of the imidazopyridazine with 6-amino-2,3-dihydro-1,4-benzodioxin using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the final product, with purity ≥95% confirmed by HPLC.
Structural Confirmation
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¹H NMR: Peaks at δ 2.60 (s, 3H, CH₃), 4.30–4.35 (m, 4H, OCH₂CH₂O), and 8.10–8.50 (m, aromatic protons) validate the substituents.
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¹³C NMR: Signals at δ 165.5 (C=O) and 154.2 (C=N) confirm the carboxamide and imine groups.
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HRMS: [M+H]⁺ observed at m/z 311.1145 (calculated 311.1142).
Biological Activity and Mechanistic Insights
Kinase Inhibition
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has been investigated as a potential inhibitor of adaptor-associated kinase 1 (AAK1), a regulator of clathrin-mediated endocytosis. In vitro assays demonstrate an IC₅₀ of 120 nM against AAK1, comparable to benchmark inhibitors like sunitinib. Molecular docking studies suggest the compound binds to the ATP-binding pocket of AAK1, with key interactions:
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Hydrogen bonds between the carboxamide NH and Glu89.
Antioxidant Properties
The 1,4-benzodioxin moiety confers radical-scavenging activity, as evidenced by inhibition of lipid peroxidation in human low-density lipoprotein (LDL) assays (IC₅₀ = 1.8 μM). This activity surpasses probucol (IC₅₀ = 8.5 μM), a known antioxidant .
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